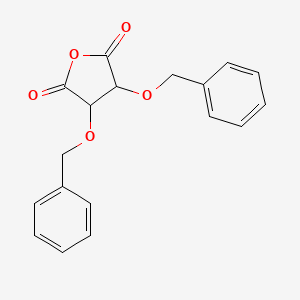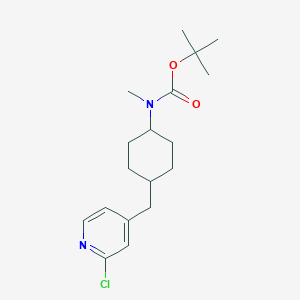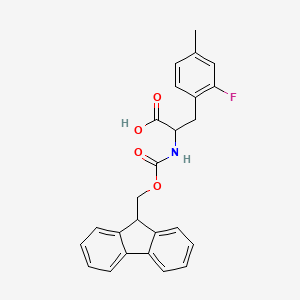![molecular formula C28H39ClN6O6 B12303550 N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mc-Val-Cit-PAB-Cl is a cleavable linker used in the construction of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the Val-Cit dipeptide motifThe reaction conditions typically involve the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Mc-Val-Cit-PAB-Cl is scaled up using automated synthesis equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Mc-Val-Cit-PAB-Cl primarily undergoes cleavage reactions, particularly in the presence of specific enzymes like cathepsin B. This cleavage releases the cytotoxic payload attached to the antibody, enabling targeted drug delivery .
Common Reagents and Conditions: The cleavage of Mc-Val-Cit-PAB-Cl is facilitated by the presence of cathepsin B and related enzymes, which are abundant in the lysosomes of cancer cells. The reaction conditions typically involve a slightly acidic pH, which is optimal for enzyme activity .
Major Products Formed: The primary product formed from the cleavage of Mc-Val-Cit-PAB-Cl is the active cytotoxic drug, which is released inside the target cancer cells. This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug .
Scientific Research Applications
Mc-Val-Cit-PAB-Cl is extensively used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in both preclinical and clinical research. The compound is also used in studies exploring the mechanisms of drug resistance and the optimization of ADC design .
Mechanism of Action
The mechanism of action of Mc-Val-Cit-PAB-Cl involves its cleavage by cathepsin B and related enzymes in the lysosomes of cancer cells. This cleavage releases the attached cytotoxic drug, which then exerts its effects by disrupting the microtubule network within the cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds:
- Val-Cit-PABC
- Gly-Phe-Leu-Gly
- Succinic anhydride
- EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
- DSS Crosslinker
Uniqueness: Mc-Val-Cit-PAB-Cl stands out due to its high specificity and efficiency in drug delivery. Its cleavable nature ensures that the cytotoxic drug is released only in the presence of specific enzymes, reducing off-target effects and enhancing therapeutic outcomes .
Properties
Molecular Formula |
C28H39ClN6O6 |
|---|---|
Molecular Weight |
591.1 g/mol |
IUPAC Name |
N-[1-[[5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41) |
InChI Key |
TUMQZNBKSWFFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)






![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)


![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)


![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
